molecular formula C8H11BFNO3 B580927 (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid CAS No. 1264127-92-5

(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid

Cat. No.: B580927
CAS No.: 1264127-92-5
M. Wt: 198.988
InChI Key: IEMIVKVJKMZTOE-UHFFFAOYSA-N
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Description

(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C8H11BFNO3. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a fluoro and an isopropoxy group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst like Pd(dppf)Cl2.

Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for scalability and cost-effectiveness are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The product is a biaryl or a substituted alkene.

    Oxidation: Boronic acids can be oxidized to the corresponding alcohols using oxidizing agents like hydrogen peroxide.

    Esterification: The boronic acid group can react with diols to form boronate esters.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

    Oxidation: Hydrogen peroxide or other peroxides.

    Esterification: Diols such as ethylene glycol, often in the presence of a dehydrating agent.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

    Oxidation: Corresponding alcohols.

    Esterification: Boronate esters.

Scientific Research Applications

(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential in drug discovery, particularly in the development of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of functionalized polymers.

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    4-Fluorophenylboronic Acid: Similar in structure but lacks the isopropoxy group.

    2-Isopropoxyphenylboronic Acid: Similar but lacks the fluoro group.

Uniqueness: (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid is unique due to the combination of the fluoro and isopropoxy substituents on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where these functional groups are beneficial.

Properties

IUPAC Name

(5-fluoro-2-propan-2-yloxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BFNO3/c1-5(2)14-8-3-6(9(12)13)7(10)4-11-8/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMIVKVJKMZTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1F)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678232
Record name {5-Fluoro-2-[(propan-2-yl)oxy]pyridin-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264127-92-5
Record name {5-Fluoro-2-[(propan-2-yl)oxy]pyridin-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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